N-Boc-2-indolyldimethylsilanol
Overview
Description
N-Boc-2-indolyldimethylsilanol, also known as tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate, is a chemical compound with the molecular formula C15H21NO3Si . It has a molecular weight of 291.42 g/mol .
Synthesis Analysis
This compound is a useful silicon nucleophile for Pd-catalyzed cross-coupling . The use of sodium tert-butoxide as the activator, copper (I) iodide in stoichiometric quantities, and Pd2(dba)3·CHCl3 as the catalyst are the experimental variables that lead to successful coupling .Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3
. The Canonical SMILES string is CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1Si(C)O
. Chemical Reactions Analysis
This compound is a reactant for palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 291.12907007 g/mol . The topological polar surface area is 51.5 Ų . It has a heavy atom count of 20 .Scientific Research Applications
Cross-Coupling Reactions in Organic Synthesis
N-Boc-2-indolyldimethylsilanol has been utilized in palladium-catalyzed cross-coupling reactions with aryl halides. This process is valuable in organic synthesis, producing coupling products efficiently. Denmark and Baird (2004) in their study highlighted the effectiveness of this method in achieving good yields of 70-84% under specific conditions involving sodium tert-butoxide, copper(I) iodide, and Pd2(dba)3.CHCl3 as the catalyst (Denmark & Baird, 2004).
Synthesis of Enantiopure Amino Acids
Feng and Lubell (2001) demonstrated the synthesis of enantiopure N-(BOC)amino-7-[3-azidopropyl]indolizidin-2-one acid, a process starting with the alkylation of di-tert-butyl and subsequent steps leading to indolizidinone heterocycle formation. This process is significant in the synthesis of constrained peptide mimics (Feng & Lubell, 2001).
Inhibitory Effects in Pharmacological Studies
In pharmacological research, compounds derived from this compound, such as N,N'-disubstituted cinnamamides, have been evaluated for their inhibitory effects on efflux pumps in bacterial strains and their intrinsic toxicity on human lung fibroblast cells. This study by Radix et al. (2018) highlights the potential of these compounds in enhancing the effectiveness of antibiotics like ciprofloxacin (Radix et al., 2018).
Native Chemical Ligation in Peptide Synthesis
Crich and Banerjee (2007) explored the use of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, a significant step in peptide synthesis. This process enables ligation other than glycine and exhibits compatibility with reactive side chains (Crich & Banerjee, 2007).
Preparation of Borates, Silanes, and Silanols
Vazquez, Davies, and Payack (2002) reported a method for preparing 2-indolyl borates, involving the addition of LDA to a mixture of N-Boc-indole and triisopropyl borate. This method, tolerating a wide range of functional groups, provides access to 2-silyl derivatives, which are useful in various chemical syntheses (Vazquez, Davies, & Payack, 2002).
Photocatalysis Research
In the field of photocatalysis, novel N-doped (BiO)(2)CO(3) hierarchical microspheres (N-BOC) have been developed. These microspheres, characterized by Dong et al. (2012), show excellent visible light photocatalytic activity and stability, demonstrating potential in environmental pollution control (Dong et al., 2012).
Mechanism of Action
Target of Action
N-Boc-2-indolyldimethylsilanol, also known as N-(BOC)-2-INDOLYLDIMETHYLSILANOL, is primarily used as a reactant in palladium-catalyzed cross-coupling reactions . The primary target of this compound is the palladium catalyst used in these reactions .
Mode of Action
The compound acts as a silicon nucleophile in palladium-catalyzed cross-coupling reactions . It interacts with the palladium catalyst, facilitating the cross-coupling process .
Biochemical Pathways
It is known to be involved in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
The primary result of this compound’s action is the facilitation of palladium-catalyzed cross-coupling reactions . These reactions are fundamental in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at a temperature between 2-8°C . .
Biochemical Analysis
Biochemical Properties
It is known to be a reactant in palladium-catalyzed cross-coupling reactions . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to be a useful silicon nucleophile in palladium-catalyzed cross-coupling reactions
Properties
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIKJGACIMUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478184 | |
Record name | N-Boc-2-indolyldimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784161-48-4 | |
Record name | N-Boc-2-indolyldimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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